4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
4-[2,5-Dimethoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazine is a complex organic compound that features a benzoxazine ring fused with a benzenesulfonyl group and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-dimethoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazine typically involves multiple steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.
Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where the benzoxazine intermediate is treated with a sulfonyl chloride in the presence of a base.
Attachment of the Tetrazole Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[2,5-Dimethoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 4-[2,5-dimethoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as acetylcholinesterase and receptors involved in inflammatory pathways.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access and subsequent biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[4,5-Bis(4-dimethylaminophenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
Uniqueness
4-[2,5-Dimethoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both a tetrazole and a benzoxazine ring in its structure, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C17H17N5O5S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-[2,5-dimethoxy-4-(tetrazol-1-yl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C17H17N5O5S/c1-25-15-10-17(16(26-2)9-13(15)21-11-18-19-20-21)28(23,24)22-7-8-27-14-6-4-3-5-12(14)22/h3-6,9-11H,7-8H2,1-2H3 |
InChI Key |
APFYLHXSULZRDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N2C=NN=N2)OC)S(=O)(=O)N3CCOC4=CC=CC=C43 |
Origin of Product |
United States |
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